![molecular formula C12H15NO B15328663 6-Phenyl-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B15328663.png)
6-Phenyl-3-azabicyclo[3.1.1]heptan-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Phenyl-3-azabicyclo[311]heptan-6-ol is a bicyclic compound featuring a phenyl group and an azabicyclo structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-3-azabicyclo[3.1.1]heptan-6-ol typically involves the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the phenyl group: This step often involves a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
6-Phenyl-3-azabicyclo[3.1.1]heptan-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group or hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogens and nucleophiles.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
6-Phenyl-3-azabicyclo[3.1.1]heptan-6-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Phenyl-3-azabicyclo[3.1.1]heptan-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites and exert its effects through various pathways, including inhibition or activation of enzymatic activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Azabicyclo[3.1.1]heptane: Lacks the phenyl group and hydroxyl group.
6-Phenyl-3-azabicyclo[3.1.1]heptane: Lacks the hydroxyl group.
6-Phenyl-3-azabicyclo[3.1.1]heptan-2-ol: Hydroxyl group at a different position.
Uniqueness
6-Phenyl-3-azabicyclo[3.1.1]heptan-6-ol is unique due to its specific combination of a phenyl group, azabicyclo structure, and hydroxyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C12H15NO |
|---|---|
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
6-phenyl-3-azabicyclo[3.1.1]heptan-6-ol |
InChI |
InChI=1S/C12H15NO/c14-12(9-4-2-1-3-5-9)10-6-11(12)8-13-7-10/h1-5,10-11,13-14H,6-8H2 |
Clave InChI |
ZWCJXKOCIDURQP-UHFFFAOYSA-N |
SMILES canónico |
C1C2CNCC1C2(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B15328584.png)

![[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] 3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B15328593.png)
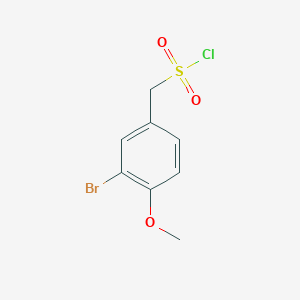
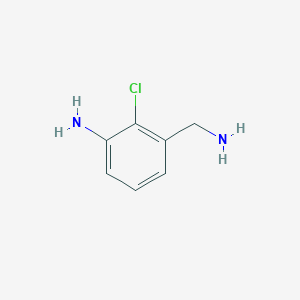
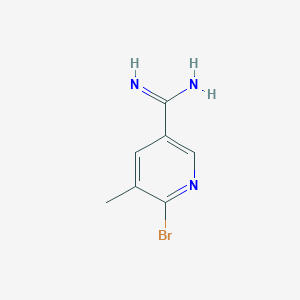
![5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[(trifluoromethyl)sulfanyl]pyridine](/img/structure/B15328624.png)

![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B15328628.png)

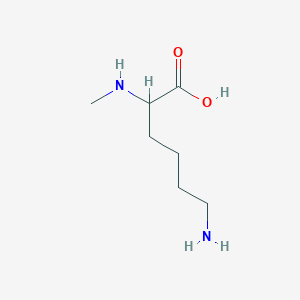
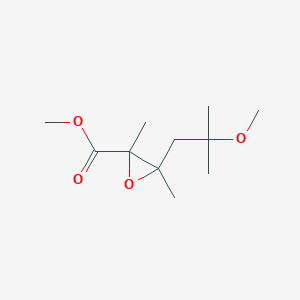
![Oxirane, 2-[4-(methylsulfonyl)phenyl]-, (2S)-](/img/structure/B15328654.png)

